Dipropofo

Description

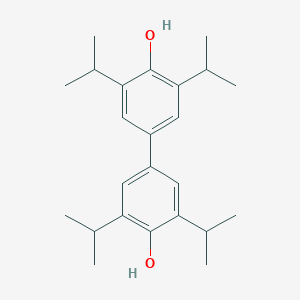

Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISRHCMPQROAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178867 | |

| Record name | Dipropofo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-95-7 | |

| Record name | Dipropofo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropofo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl or 3,3',5,5'-tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPOFO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9GE6HX42A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Propofol on GABAa Receptors

Abstract

Propofol (2,6-diisopropylphenol) is a potent intravenous general anesthetic whose primary molecular target is the γ-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] Its mechanism of action is multifaceted, exhibiting a dual role as both a positive allosteric modulator at low concentrations and a direct receptor agonist at higher, clinically relevant concentrations.[2][3][4] Propofol binds to distinct sites on the GABAa receptor, primarily within the transmembrane domains at subunit interfaces, a location separate from the orthosteric GABA binding sites.[1][5] This interaction enhances the receptor's affinity for GABA, increases the duration of chloride channel opening, and directly gates the channel, leading to an influx of chloride ions, neuronal hyperpolarization, and a profound inhibitory effect on synaptic transmission.[1][6] This guide provides a detailed examination of propofol's interaction with the GABAa receptor, summarizing key quantitative data, outlining experimental protocols used for its study, and visualizing the core molecular pathways.

Core Mechanism of Action

Propofol's sedative and hypnotic effects are primarily mediated by its interaction with GABAa receptors.[7] This interaction is characterized by a concentration-dependent dual mechanism: potentiation of GABA-mediated currents and direct activation of the receptor.

Positive Allosteric Modulation (Potentiation)

At low, clinically relevant concentrations (~0.5 µM), propofol significantly enhances the effect of the endogenous ligand, GABA.[3][4] It acts as a positive allosteric modulator, binding to a site distinct from the GABA binding pocket and increasing the receptor's sensitivity to GABA.[1][5] This potentiation results in a leftward shift of the GABA concentration-response curve, meaning that a lower concentration of GABA is required to elicit a given level of receptor activation.[8] The molecular effect is a slowing of the channel-closing time, which prolongs the duration of inhibitory postsynaptic currents (IPSCs).[2]

Direct Receptor Activation (Agonism)

At higher concentrations (typically >10 µM), propofol can directly activate the GABAa receptor in the complete absence of GABA, behaving as a receptor agonist.[2][3][9] This direct gating of the chloride channel contributes significantly to its anesthetic effect. The current evoked by direct activation desensitizes at very high concentrations of the anesthetic.[9] Kinetic studies suggest that propofol stabilizes the receptor in a doubly liganded, pre-open, nonconducting state, which enhances channel opening.[3][10]

Propofol Binding Sites on the GABAa Receptor

Unlike benzodiazepines, which bind at the α/γ subunit interface, propofol binds primarily within the transmembrane domains (TMDs) at interfaces between subunits.[11] Extensive research using photoaffinity labeling and site-directed mutagenesis has identified several key residues and locations.

-

Key Subunit Involvement : The β subunit is critical for propofol's action. Receptors composed solely of β3 subunits can form a complex that binds propofol, and a single point mutation in the β3 subunit is sufficient to abolish many of propofol's anesthetic effects in vivo.[7]

-

Identified Binding Pockets : Photoaffinity labeling studies using propofol analogs have identified multiple binding sites.[12]

-

One well-characterized site is at the β+/α− interface in the TMD, involving residues such as β-M286 and α-M236.[5]

-

A second site is located near the junction of the extracellular and transmembrane domains, involving residue β-Y143.[5]

-

Another analog, ortho-propofol diazirine, has been shown to label β-H267, a residue lining the channel pore in the second transmembrane segment (TM2).[12][13]

-

-

Multiple Functional Sites : Evidence suggests there are at least three to five, and possibly more, functional propofol binding sites on a single α1β2γ2 receptor.[5][12] These sites appear to act in concert, with mutations in different sites producing additive effects on reducing propofol sensitivity.[5]

Caption: Schematic of GABAa receptor subunits and primary ligand binding sites.

Quantitative Analysis of Propofol's Effects

The effects of propofol and its analogs have been quantified across numerous studies, providing a basis for understanding its potency and efficacy.

Table 1: Potentiation and Direct Activation

| Compound | Receptor/Preparation | Parameter | Value | Reference(s) |

| Propofol | Mouse Hippocampal Neurons | EC50 (Direct Activation) | 61 µM | [6] |

| Propofol | Rat Hippocampal Neurons | Kd (Direct Activation) | 12 µM | [9] |

| Propofol | Wild-type α1β1γ2S | % of Max GABA Current | 41 ± 5% (at 50 µM) | [3][4] |

| ortho-Propofol diazirine | α1β3 Heteromers | EC50 (Potentiation) | 1.7 ± 0.7 µM | [7][14] |

| ortho-Propofol diazirine | β3 Homomers | IC50 (TBPS Binding) | 2.9 ± 0.4 µM | [7][14] |

| Propofol | α1β3 Receptors | Apparent EC50 (Potentiation) | 1 - 10 µM | [13] |

| Propofol | α1β3 Receptors | Popen (Direct Activation) | 92 ± 17% | [13] |

Table 2: Effects on Channel Kinetics

| Parameter | Condition | Control Value | Propofol (10 µM) | Reference(s) |

| Peak Amplitude Enhancement | 3 ms pulse of GABA | - | + 8% | [10][15] |

| Charge Transfer Increase | 3 ms pulse of GABA | - | + 62% | [10][15] |

| Deactivation Time Constant (τd) | 500 ms pulse of GABA | 151 ± 14 ms | 255 ± 26 ms | [15] |

Signaling Pathway

The binding of propofol to the GABAa receptor initiates a straightforward and potent inhibitory signaling cascade. By either enhancing GABA's natural effect or by directly opening the channel, propofol increases the flow of chloride ions (Cl-) into the neuron down its electrochemical gradient. This influx of negative ions causes the neuron's membrane potential to become more negative, a state known as hyperpolarization. Hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability and leading to the clinical effects of sedation and anesthesia.

Caption: Signaling pathway of propofol action at the GABAa receptor.

Key Experimental Protocols

The elucidation of propofol's mechanism of action has relied on several key experimental techniques.

Electrophysiology

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes : This is a widely used method for studying the properties of ion channels expressed in a heterologous system.

-

cRNA Preparation & Injection : Complementary RNA (cRNA) encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2) is synthesized in vitro. A total of 18-20 ng of cRNA is then injected into Xenopus laevis oocytes.[5]

-

Incubation : The oocytes are incubated for 2-4 days at 16-18°C to allow for receptor expression and insertion into the oocyte membrane.[5]

-

Voltage Clamping : The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -80 mV).[3]

-

Drug Application : A perfusion system applies solutions containing GABA and/or propofol to the oocyte. The resulting flow of chloride ions through the expressed GABAa receptors is recorded as an electrical current.[3][8]

-

Data Analysis : Concentration-response curves are generated by applying various concentrations of propofol to determine parameters like EC50 and Hill coefficients.[5]

-

-

Whole-Cell Patch Clamping : This technique allows for high-resolution recording of ion channel activity in cultured mammalian cells (e.g., HEK 293 cells) or neurons.

-

Cell Culture & Transfection : HEK 293 cells are transiently transfected with plasmids containing the GABAa receptor subunit cDNAs.[7]

-

Electrode & Seal Formation : A glass micropipette with a ~1 µm tip, filled with an intracellular-like solution, is pressed against a cell. Suction is applied to form a high-resistance "gigaseal," electrically isolating the patch of membrane under the pipette.[7]

-

Whole-Cell Configuration : A stronger pulse of suction ruptures the membrane patch, allowing the electrode direct electrical access to the cell's interior. The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).[7]

-

Rapid Perfusion : A fast drug application system is used to apply precise and brief pulses of GABA and propofol, mimicking synaptic events.[7][10]

-

Photoaffinity Labeling

This biochemical technique is used to identify specific drug binding sites.

-

Synthesis of Photolabel : A propofol analog, such as ortho-propofol diazirine or AziPm, is synthesized.[7][12] These molecules are structurally similar to propofol but contain a photo-reactive group.

-

Incubation : The photolabel is incubated with membranes from cells expressing the GABAa receptor of interest.[7]

-

Photolysis : The preparation is irradiated with UV light, which activates the diazirine group, causing it to form a highly reactive carbene that covalently bonds to the nearest amino acid residues within the binding pocket.[7]

-

Proteolysis & Mass Spectrometry : The labeled receptor protein is isolated, purified, and digested into smaller peptide fragments by enzymes like trypsin.

-

Identification : The peptide fragments are analyzed using mass spectrometry. The covalently attached photolabel adds a specific mass to the peptide, allowing for the precise identification of the labeled amino acid residue, thereby mapping the binding site.[7]

Caption: Experimental workflow for photoaffinity labeling to identify binding sites.

Site-Directed Mutagenesis

This technique is used to confirm the functional importance of amino acids identified through methods like photolabeling.

-

Hypothesis : An amino acid suspected of being part of the binding site (e.g., β-M286) is identified.[5][16]

-

Mutagenesis : The DNA sequence of the plasmid encoding the receptor subunit is altered to replace the target amino acid with another (e.g., tryptophan or alanine).[5][16]

-

Expression & Analysis : The mutated receptor is expressed in oocytes or HEK cells, and its function is analyzed using electrophysiology.

-

Validation : A significant reduction or elimination of propofol's ability to potentiate or directly activate the mutated receptor provides strong evidence that the altered amino acid is a critical component of a functional binding site.[5][7]

Conclusion

The mechanism of action of propofol on GABAa receptors is a well-defined yet complex process involving positive allosteric modulation and direct agonism, mediated by multiple binding sites within the receptor's transmembrane domains. The convergence of evidence from electrophysiology, photoaffinity labeling, and site-directed mutagenesis has provided a detailed molecular picture of this interaction, which underpins propofol's profound anesthetic effects. Continued research, particularly with high-resolution structural techniques, will further refine our understanding of how binding at these distinct sites is translated into the conformational changes that control channel gating, paving the way for the development of next-generation anesthetics with improved safety and efficacy profiles.

References

- 1. What is the mechanism of Propofol? [synapse.patsnap.com]

- 2. Propofol - Wikipedia [en.wikipedia.org]

- 3. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. mdpi.com [mdpi.com]

- 12. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dipropofol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropofol, a dimeric derivative of the widely used anesthetic agent Propofol, has emerged as a compound of interest due to its significant biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Dipropofol (also known as 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl). Detailed experimental protocols for its synthesis and for the evaluation of its antibacterial and synergistic activities are presented. Furthermore, this guide explores the current understanding of its mechanism of action, including its role as a protein synthesis inhibitor. While the direct effects of Dipropofol on specific signaling pathways are yet to be fully elucidated, the known pathways affected by its monomer, Propofol, are discussed as a potential area for future investigation. All quantitative data are summarized in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Structure and Identification

Dipropofol is chemically designated as 4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol. It is structurally a symmetrical dimer of two 2,6-diisopropylphenol (Propofol) units linked by a biphenyl bond.

Chemical Structure:

Caption: Chemical structure of Dipropofol.

Table 1: Chemical Identifiers of Dipropofol

| Identifier | Value |

| IUPAC Name | 4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol |

| Synonyms | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl, Propofol dimer, 2,2',6,6'-Tetraisopropyl-p,p'-biphenol |

| CAS Number | 2416-95-7 |

| Molecular Formula | C24H34O2 |

| Molecular Weight | 354.53 g/mol |

| InChI Key | QAISRHCMPQROAX-UHFFFAOYSA-N |

| SMILES | CC(C)c1cc(c(c(c1)C(C)C)O)c2cc(c(c(c2)C(C)C)O)C(C)C |

Physicochemical Properties

The physicochemical properties of Dipropofol are crucial for its formulation, delivery, and biological activity. A summary of its key properties is provided below.

Table 2: Physicochemical Properties of Dipropofol

| Property | Value | Reference |

| Melting Point | 107.0 to 111.0 °C | [1] |

| Boiling Point (Predicted) | 451.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.007 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.54 ± 0.40 | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| Appearance | Yellow Solid | [2] |

Synthesis of Dipropofol

Dipropofol is synthesized via the oxidative coupling of 2,6-diisopropylphenol (Propofol). This reaction typically involves the use of a catalyst to facilitate the formation of a carbon-carbon bond between two Propofol molecules at the para position relative to the hydroxyl group.

Experimental Protocol: Oxidative Coupling of 2,6-diisopropylphenol

This protocol describes a general method for the synthesis of Dipropofol. Researchers should optimize reaction conditions based on available laboratory equipment and safety protocols.

Materials:

-

2,6-diisopropylphenol (Propofol)

-

Suitable solvent (e.g., toluene, dichloromethane)

-

Oxidizing agent/catalyst system (e.g., iron(III) chloride, copper(II) chloride/oxygen)

-

Inert gas (e.g., Nitrogen, Argon)

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diisopropylphenol in the chosen solvent under an inert atmosphere.

-

Catalyst Addition: Add the catalyst to the solution. If using a gaseous oxidant like oxygen, bubble it through the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (this will depend on the solvent and catalyst used) and stir for the required time (monitor reaction progress by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., dilute HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the synthesized Dipropofol using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Caption: Workflow for the synthesis of Dipropofol.

Biological Activity and Mechanism of Action

Dipropofol exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is primarily attributed to the inhibition of bacterial protein synthesis.

Antibacterial Activity

Studies have shown that Dipropofol is effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Protein Synthesis Inhibition

The antibacterial effect of Dipropofol is mediated through the inhibition of protein synthesis. This has been demonstrated by assays showing a reduction in the incorporation of radiolabeled amino acids, such as ³H-leucine and ³H-glutamate, into bacterial proteins.

This protocol provides a method to assess the inhibitory effect of Dipropofol on bacterial protein synthesis.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase

-

Dipropofol stock solution

-

³H-Leucine (radiolabeled)

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Incubation with Dipropofol: Aliquot the bacterial culture into microcentrifuge tubes. Add varying concentrations of Dipropofol to the tubes. Include a control group with no Dipropofol. Incubate for a specific period (e.g., 30 minutes) at the optimal growth temperature.

-

Radiolabeling: Add a known amount of ³H-leucine to each tube and incubate for a short period (e.g., 5-10 minutes) to allow for incorporation into newly synthesized proteins.

-

Precipitation of Proteins: Stop the incorporation by adding cold TCA to a final concentration of 5-10%. Incubate on ice to precipitate the proteins.

-

Washing: Pellet the precipitated proteins by centrifugation. Wash the pellet sequentially with cold TCA and then with ethanol to remove unincorporated ³H-leucine.

-

Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Compare the counts per minute (CPM) in the Dipropofol-treated samples to the control to determine the percentage of protein synthesis inhibition.

Caption: Workflow for the protein synthesis inhibition assay.

Synergistic Activity with Other Antibiotics

Dipropofol has been shown to exhibit synergistic effects when combined with other antibacterial agents, potentially offering a strategy to combat antibiotic resistance. The checkerboard assay is a standard method to evaluate such synergistic interactions.

Materials:

-

Dipropofol stock solution

-

Second antibiotic stock solution

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Incubator

Procedure:

-

Plate Setup: Prepare serial dilutions of Dipropofol along the x-axis (columns) and the second antibiotic along the y-axis (rows) of a 96-well plate. This creates a matrix of different concentration combinations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.

-

Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formulas:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation of Results:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1

-

Indifference: 1 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Caption: Logical flow of the checkerboard assay.

Potential Signaling Pathways

While the direct impact of Dipropofol on specific cellular signaling pathways has not been extensively studied, the well-documented effects of its monomer, Propofol, provide a foundation for future research. Propofol is known to modulate several key signaling pathways, including the PI3K/AKT and JAK/STAT pathways, which are critical for cell survival, proliferation, and inflammation.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Studies have shown that Propofol can activate this pathway, leading to downstream effects such as the inhibition of apoptosis.[3]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another important signaling cascade involved in cytokine signaling and cellular responses. Propofol has been demonstrated to influence the activation of this pathway.[3]

Further research is required to determine if Dipropofol exerts similar or different effects on these and other signaling pathways.

Caption: Potential signaling pathways for future Dipropofol research.

Conclusion

Dipropofol is a promising antibacterial agent with a clear mechanism of action involving the inhibition of protein synthesis. This technical guide has provided a detailed overview of its chemical structure, properties, and synthesis, along with protocols for evaluating its biological activity. While its effects on specific signaling pathways remain an open area of investigation, the known activities of its monomeric precursor, Propofol, suggest fertile ground for future research. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of Dipropofol.

References

- 1. 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol | 2416-95-7 [chemicalbook.com]

- 2. Buy 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol | 2416-95-7 [smolecule.com]

- 3. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Propofol (2,6-diisopropylphenol)

A Note on Terminology: The term "Dipropofol" is not standard in chemical literature. It is likely a reference to Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic. It may also refer to a propofol dimer, which is a known impurity in the synthesis of propofol.[1] This guide will focus on the synthesis and purification of Propofol, with mention of its dimeric impurities where relevant.

Propofol is a short-acting hypnotic agent used for the induction and maintenance of anesthesia.[2] Its synthesis and purification are critical to ensure the high purity required for pharmaceutical applications. This guide provides a detailed overview of the common synthetic routes and purification methods for Propofol, intended for researchers, scientists, and drug development professionals.

Synthesis of Propofol

The industrial synthesis of Propofol (2,6-diisopropylphenol) is primarily achieved through two main routes: the direct isopropylation of phenol and a two-step process involving the alkylation of 4-hydroxybenzoic acid followed by decarboxylation.

Direct Isopropylation of Phenol

This is a classical approach for Propofol synthesis, involving the Friedel-Crafts alkylation of phenol with propylene or isopropyl alcohol in the presence of an acid catalyst.[3]

Reaction Scheme:

Catalysts: Various acid catalysts can be used, including Lewis acids and solid acids like H-beta and H-mordenite zeolites.[3][4] The choice of catalyst influences the selectivity towards the desired 2,6-disubstituted product over other isomers.

Two-Step Synthesis from 4-Hydroxybenzoic Acid

This method offers higher selectivity and purity. It involves the double Friedel-Crafts alkylation of 4-hydroxybenzoic acid with isopropanol, followed by a decarboxylation step.[2][5][6] This approach is also amenable to continuous flow processes, which offer advantages in terms of safety and scalability.[7][8][9]

Reaction Scheme:

Step 1: Double Friedel-Crafts Alkylation

Step 2: Decarboxylation

This method avoids the formation of undesired isomers that can occur with the direct alkylation of phenol.[10]

Summary of Synthesis Data

| Method | Starting Material | Alkylating Agent | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Direct Isopropylation | Phenol | Isopropyl Alcohol | H-beta zeolite | - | - | 56 (selectivity) | [3] |

| Two-Step (Batch) | 4-Hydroxybenzoic Acid | Isopropanol | H₂SO₄, NaOH | 2-ethoxyethanol | 130 | - | [2] |

| Two-Step (Continuous Flow) | 4-Hydroxybenzoic Acid | Isopropanol | H₂SO₄, n-BuNH₂ | 2-ethoxyethanol | 60 (alkylation), 150 (decarboxylation) | 85 (alkylation), 87 (decarboxylation) | [8][9] |

Experimental Protocol: Two-Step Continuous Flow Synthesis

This protocol is based on a reported continuous flow synthesis of Propofol.[8][9]

Step 1: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid

-

Prepare a solution of 4-hydroxybenzoic acid in a mixture of sulfuric acid and water.

-

Prepare a separate solution of isopropyl alcohol in a mixture of sulfuric acid and water.

-

Pump both solutions at a defined flow rate through a T-mixer and into a heated flow reactor (e.g., PFA tubing).

-

The output from the reactor is collected in a stirred mixture of water and toluene.

-

The organic layer is separated, dried, and concentrated to yield the crude 4-hydroxy-3,5-diisopropylbenzoic acid.

Step 2: Synthesis of Propofol (Decarboxylation)

-

Prepare a solution of the intermediate from Step 1 in a suitable solvent like 2-ethoxyethanol with a base (e.g., n-butylamine).

-

Pump this solution through a heated stainless-steel flow reactor.

-

The output is then subjected to an in-line workup to isolate the crude Propofol.

Synthesis Workflow Diagram

Caption: Continuous flow synthesis of Propofol.

Purification of Propofol

Crude Propofol contains various impurities, including isomers (e.g., 2,4-diisopropylphenol), under- or over-alkylated phenols, and dimers.[1] High purity (>99.9%) is required for pharmaceutical use, necessitating efficient purification methods.[11]

Distillation

-

Vacuum Distillation: Fractional distillation under high vacuum is a common method to purify Propofol.[11]

-

Steam Distillation: This technique involves co-distilling crude Propofol with water, which can be performed under normal or reduced pressure.[11] This method is effective for removing less volatile impurities.

Crystallization

Propofol can be purified by crystallization from non-polar solvents like petroleum ether or hexane at low temperatures (-10 to -20°C).[11][12]

Chemical Purification via Salt Formation

This method involves converting crude Propofol into an alkaline metal salt (e.g., sodium or potassium salt), which precipitates from a non-polar solvent, leaving impurities in the solution. The purified salt is then isolated and neutralized with an acid to regenerate high-purity Propofol.[12][13]

Summary of Purification Data

| Method | Reagents/Conditions | Purity Achieved | Reference |

| Steam Distillation | Water, optional dilute alkali and antioxidant | >99.90% | [11] |

| Crystallization | Non-polar solvent, -10 to -20°C | >99.90% | [11][12] |

| Salt Formation | Sodium methylate in methanol, toluene, HCl | >99.90% | [12][13] |

Experimental Protocol: Purification via Salt Formation

This protocol is based on a patented purification method.[13]

-

Dissolve crude Propofol in methanol.

-

Add sodium methylate and stir the mixture at 35-45°C.

-

Distill off the methanol under reduced pressure.

-

Take up the oily residue in toluene. The sodium 2,6-diisopropylphenate will precipitate as a solid.

-

Filter the solid salt and wash it with anhydrous toluene.

-

Add the wet salt to an aqueous solution of hydrochloric acid.

-

Extract the pure Propofol with toluene.

-

Wash the organic phase and distill off the toluene.

-

The resulting oil is then distilled under vacuum to yield pure Propofol.

Purification Workflow Diagram

Caption: Purification of Propofol via salt formation.

Analytical Characterization

The purity of Propofol and the presence of any metabolites or impurities are typically determined using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] These methods are highly sensitive and can quantify Propofol and its related substances to very low levels.[15] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of Propofol and its intermediates.[2]

References

- 1. Propofol dimer impurity | C24H32O4 | CID 74788585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Process For Preparing 2, 6 Diisopropyl Phenol [quickcompany.in]

- 6. researchgate.net [researchgate.net]

- 7. Continuous Flow Synthesis of Propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]

- 12. WO1996001243A1 - Propofol purification - Google Patents [patents.google.com]

- 13. EP0716645B1 - Propofol purification - Google Patents [patents.google.com]

- 14. mobile.labmedica.com [mobile.labmedica.com]

- 15. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Dipropofol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Dipropofol (commonly known as propofol), a widely used intravenous anesthetic agent. This document details its mechanism of action, metabolic profile, and protein binding characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Positive Allosteric Modulator of GABA-A Receptors

Dipropofol exerts its primary anesthetic and sedative effects by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] It binds to a distinct allosteric site on the receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This increased inhibition results in the clinical effects of sedation and anesthesia. Studies have identified multiple potential binding sites for propofol on the GABA-A receptor, suggesting a complex interaction.[4][5][6]

Quantitative Data: Receptor Interaction

The following table summarizes the key quantitative parameters of Dipropofol's interaction with the GABA-A receptor.

| Parameter | Value | Receptor Subtype/Cell Line | Reference |

| EC50 (Potentiation of GABA-evoked currents) | 1.7 ± 0.7 µM | α1β3 GABA-A receptors in HEK cells | [7] |

| EC50 (Direct activation) | 61 µM | Mouse hippocampal neurons | [8] |

| IC50 (Inhibition of [35S]TBPS binding) | 2.9 ± 0.4 µM | GABA-A β3 homomers in Sf9 cells | [7] |

| IC50 (Inhibition of [3H]AziPm photolabeling) | 7 ± 3 µM | α1β3 GABA-A receptors | [9] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Dipropofol at the GABA-A receptor.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the effect of Dipropofol on GABA-A receptor-mediated currents in cultured neurons or transfected cell lines.

1. Cell Preparation:

-

Culture cells (e.g., HEK293 cells stably expressing GABA-A receptor subunits or primary hippocampal neurons) on glass coverslips.

-

Use cells for recording 24-48 hours after plating or transfection.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

-

Drug Solutions: Prepare stock solutions of GABA and Dipropofol in appropriate solvents (e.g., water for GABA, DMSO for Dipropofol) and dilute to final concentrations in the external solution on the day of the experiment.

3. Recording:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Establish a whole-cell voltage-clamp configuration on a selected cell. Hold the membrane potential at -70 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) using a rapid perfusion system to establish a baseline response.

-

Co-apply various concentrations of Dipropofol with the same concentration of GABA to determine the potentiating effect.

-

To measure direct activation, apply Dipropofol in the absence of GABA.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-activated currents in the absence and presence of Dipropofol.

-

Plot the potentiation of the GABA response as a function of Dipropofol concentration to determine the EC₅₀ value.

-

Plot the current elicited by Dipropofol alone as a function of its concentration to determine the EC₅₀ for direct activation.

Experimental Workflow Diagram

In Vitro Metabolism: Cytochrome P450 Inhibition

Dipropofol is primarily metabolized in the liver. In vitro studies have shown that it can inhibit several cytochrome P450 (CYP) enzymes, which may lead to drug-drug interactions.[10][11][12]

Quantitative Data: CYP450 Inhibition

The following table summarizes the inhibitory potential of Dipropofol against major human CYP isoforms.

| CYP Isoform | IC50 (µM) | Ki (µM) | Reference |

| CYP1A2 | 40 | 30 | [13] |

| CYP2C9 | 49 | 30 | [13] |

| CYP2D6 | 213 | - | [13] |

| CYP3A4 | 32 | 19 | [13] |

| CYP2E1 | - | 48 (human) | [14] |

Experimental Protocol: Cytochrome P450 Inhibition Assay

This protocol is for determining the IC₅₀ and Kᵢ values of Dipropofol for major CYP isoforms using human liver microsomes.

1. Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

-

Dipropofol

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

2. IC₅₀ Determination:

-

Pre-incubate HLM, Dipropofol (at various concentrations), and the probe substrate in the incubation buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

-

Calculate the percent inhibition at each Dipropofol concentration relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a suitable inhibition model.

3. Kᵢ Determination:

-

Perform the inhibition assay with multiple concentrations of both the probe substrate and Dipropofol.

-

Analyze the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) or non-linear regression analysis to determine the Kᵢ and the mechanism of inhibition (e.g., competitive, non-competitive).

Experimental Workflow Diagram

Plasma Protein Binding

Dipropofol is highly protein-bound in the blood, which influences its distribution and clearance.[15][16] The unbound fraction is the pharmacologically active portion.

Quantitative Data: Plasma Protein Binding

The following table summarizes the extent of Dipropofol's binding to plasma proteins.

| Species | Protein Binding (%) | Method | Reference |

| Human | 97-98% | Equilibrium Dialysis | [17] |

| Human | 98.3 - 98.8% | Equilibrium Dialysis | [13] |

| Human | 95% (to albumin) | Ultrafiltration | [11] |

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

This protocol describes the determination of the unbound fraction of Dipropofol in plasma using the equilibrium dialysis method.

1. Materials:

-

Pooled human plasma

-

Dipropofol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Incubator shaker

-

LC-MS/MS system

2. Procedure:

-

Prepare a stock solution of Dipropofol and spike it into the plasma to achieve the desired final concentration.

-

Pipette the spiked plasma into the sample chamber of the dialysis device.

-

Pipette an equal volume of PBS into the buffer chamber.

-

Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Determine the concentration of Dipropofol in both aliquots using a validated LC-MS/MS method.

3. Data Analysis:

-

The concentration in the buffer chamber represents the unbound drug concentration.

-

The concentration in the plasma chamber represents the total (bound and unbound) drug concentration.

-

Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

-

Calculate the percentage bound as: % Bound = (1 - fu) * 100.

Experimental Workflow Diagram

References

- 1. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 4. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple Propofol-binding Sites in a γ-Aminobutyric Acid Type A Receptor (GABAAR) Identified Using a Photoreactive Propofol Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Characterization of propofol binding to plasma proteins and possible interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding of propofol to blood components: implications for pharmacokinetics and for pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Novel Approach for Characterizing Propofol Binding Affinities to Serum Albumins from Different Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. harvardapparatus.com [harvardapparatus.com]

- 17. Pharmacokinetics and protein binding of propofol in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Propofol and its Dimeric Impurity, Dipropofol (C24H34O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, and its significant dimeric impurity, Dipropofol (3,3',5,5'-Tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol), which corresponds to the molecular formula C24H34O2. While Propofol is extensively studied and characterized, data on Dipropofol is primarily focused on its role as a process and degradation impurity. This document synthesizes the available information on both molecules, covering their physicochemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies. Particular emphasis is placed on providing detailed experimental protocols and visual representations of key pathways and workflows to support research and development activities.

Introduction

Propofol (C12H18O) is a short-acting, intravenously administered hypnotic/amnestic agent.[1] Its rapid onset and short duration of action have made it a cornerstone of modern anesthesia for the induction and maintenance of general anesthesia, procedural sedation, and sedation in intensive care units.[2][3] During the synthesis and formulation of Propofol, various impurities can arise. One of the notable impurities is its dimer, Dipropofol (C24H34O2), which is formed through the oxidative coupling of two Propofol molecules.[4] The presence of this and other impurities is closely monitored to ensure the safety and efficacy of the final drug product.

This guide will first delve into the extensive body of knowledge surrounding Propofol and then present the available data on its dimer, Dipropofol.

Physicochemical Properties

A summary of the key physicochemical properties of Propofol and its dimer, Dipropofol, is presented in Table 1.

| Property | Propofol (C12H18O) | Dipropofol (C24H34O2) |

| Molecular Formula | C12H18O | C24H34O2 |

| Molecular Weight | 178.27 g/mol | 354.5 g/mol |

| CAS Number | 2078-54-8 | 2416-95-7 |

| Appearance | Oil at room temperature | Solid (information not widely available) |

| Melting Point | 18 °C | Not available |

| Boiling Point | 256 °C | Not available |

| pKa | 11 | Not available |

| Solubility | Slightly soluble in water | Not available |

Synthesis and Formulation

Synthesis of Propofol

The industrial synthesis of Propofol typically involves the Friedel-Crafts alkylation of phenol with isopropanol or propene over an acid catalyst.

Experimental Protocol: Synthesis of Propofol via Isopropylation of Phenol

Objective: To synthesize 2,6-diisopropylphenol (Propofol) from phenol.

Materials:

-

Phenol

-

Isopropyl alcohol

-

Acid catalyst (e.g., H-beta or H-mordenite)

-

Solvent (if applicable)

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

-

Purification apparatus (e.g., distillation column)

Procedure:

-

Charge the reaction vessel with phenol and the acid catalyst.

-

Heat the mixture to the desired reaction temperature.

-

Gradually add isopropyl alcohol to the reaction mixture while maintaining vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

-

Upon completion, cool the reaction mixture and separate the catalyst.

-

Purify the crude product by distillation to obtain 2,6-diisopropylphenol.

Formation of Dipropofol (Propofol Dimer)

Dipropofol is not intentionally synthesized as an active pharmaceutical ingredient but is formed as an impurity. Its formation can occur during the synthesis of Propofol or upon storage of Propofol-containing solutions, particularly in the presence of oxygen. The formulation of Propofol into an injectable emulsion can increase the abundance of the dimer compared to the bulk drug substance.[4]

Mechanism of Action of Propofol

Propofol's primary mechanism of action is through the positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) via the GABA-A receptor.[2] This interaction leads to an increased chloride ion conductance, resulting in hyperpolarization of the postsynaptic cell membrane and a subsequent inhibitory effect on neuronal excitability.[5]

Diagram: Propofol's Mechanism of Action at the GABA-A Receptor

Caption: Propofol enhances GABA-A receptor activity, leading to neuronal inhibition.

The biological activity and mechanism of action of Dipropofol have not been extensively studied. As a dimer, its pharmacological profile may differ significantly from that of Propofol.

Pharmacokinetics (ADME) of Propofol

The pharmacokinetic profile of Propofol is characterized by a rapid onset of action, a high volume of distribution, and rapid clearance.

| Parameter | Value |

| Administration | Intravenous |

| Onset of Action | ~40 seconds |

| Protein Binding | ~98% |

| Metabolism | Primarily hepatic (glucuronidation and sulfation) |

| Elimination Half-life | 1-3 hours (initial distribution half-life is much shorter) |

| Excretion | Primarily renal (as inactive metabolites) |

Data compiled from various sources.

Specific pharmacokinetic data for Dipropofol is not available in the public domain.

Toxicology

Propofol Toxicity

The primary toxicities associated with Propofol are dose-dependent and include hypotension, bradycardia, and respiratory depression. A rare but serious adverse effect associated with high-dose, prolonged infusions is Propofol Infusion Syndrome (PRIS), characterized by metabolic acidosis, rhabdomyolysis, hyperlipidemia, and cardiac failure.[6][7]

Dipropofol Toxicity

The safety data sheet for "Propofol dimer" indicates the following potential hazards:

-

Acute oral toxicity

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Specific target organ toxicity (single exposure)

Further in-depth toxicological studies on Dipropofol are not widely published.

Analytical Methods

The analysis of Propofol and its impurities, including Dipropofol, is crucial for quality control.

Experimental Protocol: Analysis of Propofol and Dipropofol by GC-MS

Objective: To quantify Propofol and its dimer impurity in a sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., 5% phenyl methylpolysiloxane)

Procedure:

-

Sample Preparation: Dilute the sample in a suitable solvent.

-

Injection: Inject a known volume of the prepared sample into the GC.

-

Chromatographic Separation:

-

Set an appropriate temperature program for the GC oven to separate Propofol and Dipropofol.

-

Use an inert carrier gas (e.g., helium) at a constant flow rate.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in a suitable mode (e.g., electron ionization).

-

Monitor for characteristic ions of Propofol and Dipropofol.

-

-

Quantification:

-

Generate a calibration curve using certified reference standards of Propofol and Dipropofol.

-

Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

-

Diagram: Analytical Workflow for Propofol Impurity Profiling

Caption: A typical workflow for the analysis of impurities in Propofol.

Conclusion

Propofol is a well-characterized anesthetic with a clearly defined mechanism of action and pharmacokinetic profile. Its dimeric impurity, Dipropofol (C24H34O2), is a known entity that is monitored during manufacturing and formulation. While extensive data on the biological activity of Dipropofol is lacking, established analytical methods allow for its effective control. This guide provides a foundational resource for professionals involved in the research, development, and quality control of Propofol-based therapeutics. Further research into the pharmacological and toxicological profile of Dipropofol could provide a more complete understanding of its potential impact.

References

- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propofol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Recent progress on the molecular pharmacology of propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propofol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Propofol Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Dipropofo compound

An In-depth Technical Guide on the Discovery and History of Dipropofol (Propofol)

Introduction

Propofol (2,6-diisopropylphenol), marketed as Diprivan®, is a short-acting, intravenously administered hypnotic agent.[1][2][3] Its introduction revolutionized anesthesia practice due to its favorable pharmacokinetic profile, including rapid onset of action, short duration, and minimal side effects like nausea and vomiting.[1][3][4] This document provides a comprehensive technical overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to Propofol, intended for researchers, scientists, and professionals in drug development.

Discovery and History

The journey of Propofol's development was a multi-year endeavor led by Dr. John B. Glen, a veterinary anesthesiologist at Imperial Chemical Industries (ICI).[1][3] The research, which spanned thirteen years, aimed to create a safer and more efficient intravenous anesthetic to overcome the limitations of existing agents like thiopentone, which were associated with prolonged recovery times.[3][5][6]

The key milestones in the development of Propofol are outlined below:

-

1973: Propofol, initially coded as ICI 35868, was first synthesized.[1] It was selected from a series of ortho-alkylated phenols after extensive evaluation of their anesthetic potencies and pharmacokinetic profiles.[1]

-

1977: The compound entered clinical trials.[1] The initial formulation used Cremophor EL, a solubilizing agent, but this led to anaphylactoid reactions, prompting a search for a new formulation.[7][8]

-

1986: After extensive research, a stable lipid emulsion formulation was developed. This formulation, consisting of 1% propofol, 10% soybean oil, 1.2% purified egg phospholipid, and 2.25% glycerol, was launched in the United Kingdom and New Zealand under the brand name Diprivan.[1]

-

1989: Diprivan received approval from the U.S. Food and Drug Administration (FDA) and was introduced to the US market.[1][5]

-

Post-1990s: Following reports of bacterial contamination due to improper handling, the formulation was modified to include a chelating agent, disodium edetate (EDTA), to inhibit microbial growth.[5][9]

Caption: Key milestones in the discovery and development of Propofol.

Chemical Synthesis

Propofol is chemically known as 2,6-diisopropylphenol.[2] The primary industrial synthesis method involves the Friedel-Crafts alkylation of phenol with isopropylene or isopropyl alcohol (IPA) over an acid catalyst.[10][11]

More recently, continuous-flow synthesis methods have been developed, offering advantages in safety, scalability, and efficiency. One such method involves a two-step procedure: a double Friedel-Crafts alkylation of p-hydroxybenzoic acid, followed by a decarboxylation step to yield Propofol.[12][13]

Mechanism of Action

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[2][14][15]

-

GABA-A Receptor Modulation: Propofol binds to a specific site on the GABA-A receptor, increasing the duration that the chloride ion channel remains open in response to GABA binding.[15] This enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a potentiation of the inhibitory effect.[14][15] At high doses, Propofol may also directly activate the GABA-A receptor in the absence of GABA.[1]

-

Other Targets: Secondary mechanisms that may contribute to its anesthetic effects include the inhibition of N-methyl-D-aspartate (NMDA) receptors and the activation of glycine receptors.[15]

-

Cardioprotective Signaling: Studies have shown that Propofol can activate pro-survival signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT and Janus kinase (JAK) 2/signal transducer and activator of transcription (STAT) 3 pathways, which may contribute to its cardioprotective effects observed in some clinical settings.[16]

Caption: Signaling pathway of Propofol's action on the GABA-A receptor.

Physicochemical and Pharmacokinetic Properties

Propofol is a highly lipophilic molecule, which is slightly soluble in water.[17] This property dictates its formulation as an oil-in-water emulsion and is key to its rapid onset of action, as it readily crosses the blood-brain barrier.[2][17]

Data Presentation

The following tables summarize the key quantitative data for Propofol.

Table 1: Physicochemical Properties of Propofol

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [17] |

| Molecular Weight | 178.27 g/mol | [17] |

| pKa | 11 | [17] |

| Octanol/Water Partition Coefficient | 6761:1 | [17] |

Table 2: Pharmacokinetic Parameters of Propofol

| Parameter | Value | Notes | Reference |

| Onset of Action | 15 - 40 seconds | Time for one arm-brain circulation. | [1][17] |

| Duration of Action (single bolus) | 3 - 10 minutes | Due to rapid redistribution from CNS to other tissues. | [1][2] |

| Redistribution Half-time | 2 - 8 minutes | Termination of CNS effects after a bolus dose. | [18] |

| Elimination Half-life | 1.5 - 31 hours | Varies based on model and duration of infusion. | [1][14] |

| Terminal Half-life (3-compartment model) | 286 (± 36) minutes | From a study of patients after a 2.5 mg/kg induction dose. | [19] |

| Clearance | 1803 (± 125) ml/min | Indicates rapid metabolism at hepatic and extrahepatic sites. | [19] |

| Volume of Distribution (Vd) | 755 (± 109) Litres | Reflects high lipid solubility and tissue uptake. | [19] |

| Protein Binding | 95 - 99% | Highly protein-bound in vivo. | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon foundational research. Below is a generalized methodology for a key type of experiment used in the characterization of Propofol.

Protocol: Pharmacokinetic Analysis in Humans

This protocol is based on methodologies described in early clinical studies of Propofol's disposition kinetics.[19]

Caption: A typical experimental workflow for a pharmacokinetic study of Propofol.

1. Objective: To determine the disposition kinetics (half-life, clearance, volume of distribution) of Propofol following a single intravenous induction dose.

2. Subjects: A cohort of patients (e.g., n=12) scheduled for elective body surface surgery. Premedication, such as oral diazepam (10 mg), is administered prior to the study.[19]

3. Drug Administration: Anesthesia is induced with a single intravenous bolus of Propofol at a standardized dose (e.g., 2.5 mg/kg).[19] Anesthesia is subsequently maintained with other agents (e.g., halothane and nitrous oxide) to isolate the kinetics of the induction dose.[19]

4. Sample Collection: Peripheral venous blood samples are collected at predetermined intervals. For example: immediately before injection, and then at 2, 4, 6, 8, 10, 15, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-injection.[19]

5. Analytical Method: Whole blood concentrations of Propofol are quantified using a validated high-pressure liquid chromatography (HPLC) method with fluorescence detection.[19] This provides the necessary sensitivity and specificity to measure the drug concentrations over time.

6. Data Analysis: The resulting blood concentration-time data for each patient is fitted to a pharmacokinetic model using specialized software. A three-compartment model is often found to best describe the data, allowing for the calculation of key parameters such as clearance, volume of distribution, and terminal half-life.[19]

Conclusion

The discovery and development of Propofol marked a significant advancement in the field of anesthesiology. Its unique pharmacokinetic profile, a direct result of its chemical structure and formulation, provides anesthesiologists with a highly controllable and predictable agent for the induction and maintenance of anesthesia. The foundational research into its synthesis, mechanism of action, and pharmacokinetics has not only established it as an essential medicine worldwide but also continues to inform the development of new anesthetic agents and drug delivery systems.[1][3]

References

- 1. Propofol - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. anesthesiaserviceswa.com [anesthesiaserviceswa.com]

- 4. researchgate.net [researchgate.net]

- 5. diprivan-us.com [diprivan-us.com]

- 6. researchgate.net [researchgate.net]

- 7. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. What is the mechanism of Propofol? [synapse.patsnap.com]

- 16. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Pharmacokinetics and Pharmacology of Propofol (Diprivan) [pharmacology2000.com]

- 19. Pharmacokinetics of propofol ('Diprivan') as an induction agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Differences Between Propofol and its Prodrug, Fospropofol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical properties of the intravenous anesthetic agent propofol and its water-soluble prodrug, fospropofol. The following sections detail the chemical structures, synthesis, physicochemical properties, and metabolic pathways of both compounds, offering insights for researchers and professionals in drug development.

Chemical Structure

The fundamental difference between propofol and fospropofol lies in their chemical structure. Propofol, chemically known as 2,6-diisopropylphenol, is a highly lipophilic molecule with a hydroxyl group attached to a phenol ring, flanked by two isopropyl groups.[1][2] This structure is responsible for its rapid onset of action and high lipid solubility.

Fospropofol, on the other hand, is a water-soluble phosphate ester prodrug of propofol.[3][4] Its chemical name is 2,6-diisopropylphenoxymethyl phosphate disodium salt.[3] In fospropofol, the hydroxyl group of the propofol molecule is replaced with a phosphate ester group.[4] This modification dramatically increases the water solubility of the compound.

Below is a visual representation of the chemical structures of propofol and fospropofol.

References

- 1. Novel propofol derivatives and implications for anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propofol (Diprivan) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Dipropofol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dipropofol (propofol), a widely used intravenous anesthetic agent. Understanding these core physicochemical properties is critical for formulation development, analytical method validation, and ensuring the safety and efficacy of propofol-containing drug products. This document summarizes key quantitative data, details experimental protocols, and visualizes complex pathways to support research and development efforts.

Solubility of Dipropofol

Propofol is a hydrophobic molecule, a characteristic that dictates its formulation as a lipid emulsion for intravenous administration. Its solubility has been determined in various aqueous and organic solvents.

Aqueous and Organic Solvent Solubility

Table 1: Solubility of Dipropofol in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | 124 mg/L (0.12 mg/mL) | [2][5] |

| Methanol | Very soluble; solutions of 100 mg/mL are commercially available | [2][1] |

| Ethanol | Highly soluble | [1] |

| Acetone | Highly soluble | [1] |

| Ether | Highly soluble | [1] |

| Soybean Oil | High; formulated at 10 mg/mL (1%) and 20 mg/mL (2%) | [3][4] |

Stability of Dipropofol

The stability of propofol is influenced by several factors, including pH, exposure to oxygen, light, and temperature. Degradation can lead to the formation of impurities, affecting the safety and efficacy of the drug.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Propofol has been subjected to various stress conditions to evaluate its stability.

A significant study on the forced degradation of propofol revealed its susceptibility to oxidative and alkaline conditions, with less degradation observed under acidic conditions and no significant degradation under photolytic or thermal stress alone.[6]

Table 2: Summary of Forced Degradation Studies of Dipropofol

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Products Detected | Reference(s) |

| Acid Hydrolysis | 5 N HCl | 2 hours | 13.4% | None Detected | [6] |

| Alkaline Hydrolysis | 5 N NaOH | 24 hours | 12.5% | 1 (Identified as Propofol Impurity J) | [6] |

| Oxidation | 15% H₂O₂ | 3 hours | 25.7% | 8 | [6] |

| Thermal Degradation | 100°C | 3 hours | 61.9% | 1 | [6] |

| Photolytic Degradation | UV light (254 nm) | 48 hours | No degradation | Not applicable | [6] |

Degradation Pathways

Understanding the degradation pathways of propofol is crucial for controlling impurities and ensuring product quality. The primary degradation routes are oxidation and metabolism.

Exposure to oxygen, particularly in the presence of sulfite preservatives, can lead to the formation of degradation products. Key oxidative degradation products that have been identified include a propofol dimer and propofol dimer quinone. The formation of the quinone product is associated with a yellow discoloration of the emulsion.[7]

In vivo, propofol is extensively metabolized in the liver. The main metabolic pathways involve direct glucuronidation of the parent drug and hydroxylation followed by conjugation. The major metabolites are inactive and are excreted renally.

Experimental Protocols

Accurate and reliable analytical methods are essential for the study of propofol's solubility and stability. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of propofol and its degradation products.

HPLC Method for Propofol Quantification

The following is a representative HPLC method for the analysis of propofol.

Table 3: Example of a Validated HPLC Method for Dipropofol Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 272 nm |

| Retention Time | Approximately 6.6 minutes |

Forced Degradation Study Protocol

The following protocol outlines a typical forced degradation study for propofol.

1. Preparation of Stock Solution:

-

Prepare a stock solution of propofol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 5 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Neutralize the samples with 5 N NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 5 N NaOH and heat at 60°C. Withdraw samples at appropriate time intervals and neutralize with 5 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 15% hydrogen peroxide and keep at room temperature or slightly elevated temperature (e.g., 60°C). Withdraw samples at appropriate time intervals.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 100°C) in a sealed vial. Withdraw samples at appropriate time intervals.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber. Wrap a control sample in aluminum foil to protect it from light. Withdraw samples at appropriate time intervals.

3. Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Quantify the amount of remaining propofol and detect the formation of any degradation products.

Conclusion

This technical guide provides essential data and protocols related to the solubility and stability of dipropofol. The low aqueous solubility necessitates its formulation as a lipid emulsion. Propofol is susceptible to degradation under oxidative and alkaline conditions, leading to the formation of various degradation products. Understanding these properties is paramount for the development of safe, stable, and effective propofol formulations and for the establishment of robust analytical methods for its quality control. The information presented herein serves as a valuable resource for scientists and professionals involved in the research and development of this critical anesthetic agent.

References

- 1. chembk.com [chembk.com]

- 2. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. US20040225022A1 - Propofol formulation containing reduced oil and surfactants - Google Patents [patents.google.com]

- 6. ejhp.bmj.com [ejhp.bmj.com]

- 7. Free radical and drug oxidation products in an intensive care unit sedative: propofol with sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3,3',5,5'-tetraisopropyl-4,4'-dihydroxybiphenyl, a derivative of propofol. Also known as dipropofol, this lipophilic biphenolic compound has garnered interest for its potential biological activities, including anesthetic, neuroprotective, antioxidant, and antibacterial effects. This document details its physicochemical characteristics, spectral data, and outlines experimental protocols for its synthesis, purification, and biological evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to support further research and development.

Core Properties

3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl is a yellow, solid organic compound. Its structure, characterized by two di-isopropylphenol units linked together, contributes to its notable lipophilicity, enhancing its solubility in organic solvents and its ability to penetrate biological membranes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3,3',5,5'-tetraisopropyl-4,4'-dihydroxybiphenyl is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2416-95-7 | [1][2] |

| Molecular Formula | C₂₄H₃₄O₂ | [1][2] |